SUC-ALA-ALA-ALA-PNA

Overview

Description

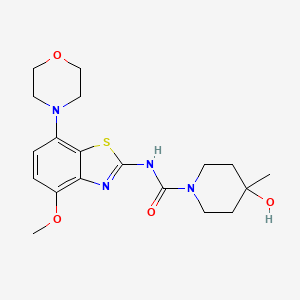

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, commonly referred to as Suc-Ala-Ala-Ala-pNA, is a synthetic peptide substrate used primarily in enzymatic assays to measure elastase activity. This compound is a colorimetric substrate, meaning it produces a color change when hydrolyzed by elastase, which can be quantified to determine enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .

Industrial Production Methods

Industrial production of N-Succinyl-Ala-Ala-Ala-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids and attach the p-nitroanilide group. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

Suc-Ala-Ala-Ala-pNA undergoes hydrolysis at the peptide bond between the alanine residues and the p-nitroaniline (pNA) group. This reaction is catalyzed by proteases, releasing yellow-colored p-nitroaniline, which is quantified spectrophotometrically at 410 nm .

Key Observations :

-

Elastase Specificity : Human neutrophil elastase cleaves this compound with high efficiency (kcat/Km = 170 M⁻¹s⁻¹) .

-

Subtilisin Variants : Engineered subtilisin mutants exhibit altered catalytic rates, with kcat values ranging from 34 to 134 s⁻¹ depending on subsite interactions .

-

Inhibition Dynamics : Elastatinal and EDTA inhibit metalloprotease-mediated hydrolysis, while serine protease inhibitors like PMSF have no effect .

Kinetic Dissection of Hydrolysis Steps

Studies using fluorogenic substrates (e.g., Suc-Ala-Ala-Pro-Val-MCA) paired with this compound reveal distinct acylation and deacylation steps :

-

Acylation : Formation of the enzyme-substrate intermediate (k₂ = 1.9 × 10³ M⁻¹s⁻¹).

Thermodynamic Analysis :

-

Glycosylation of subtilisin reduces structural flexibility, decreasing kcat by 50% while increasing thermostability (ΔTm = +8°C) .

Competitive Inhibition Assays

This compound is used as a "silent substrate" in competition assays with signal-generating substrates (e.g., Suc-Ala-Phe-pNA) :

| Parameter | Value (Competitive Assay) | HPLC Validation |

|---|---|---|

| Km (mM) | 0.51 ± 0.03 | 0.5 ± 0.1 |

| kcat (s⁻¹) | 1.1 ± 0.1 | 1.1 ± 0.1 |

Methodology :

Pathophysiological Relevance

-

Congenital Neutropenia : Mutant neutrophil elastase forms show reduced activity (≤30% of wild-type) when assayed with this compound .

-

Diagnostic Utility : Quantifies elastase activity in stool samples (sensitivity = 85%) for pancreatitis screening .

Synthetic Modifications

Scientific Research Applications

Enzyme Activity Assays

Overview : Suc-Ala-Ala-Ala-pNA serves as a substrate for various proteases, enabling researchers to measure enzyme activity effectively. This application is crucial for understanding enzyme kinetics and mechanisms.

- Mechanism : Upon hydrolysis by proteases, this compound releases p-nitroaniline, which can be quantitatively measured spectrophotometrically. This allows for the determination of enzyme activity levels in a sample.

- Case Study : In a study involving neutrophil elastase, the enzyme's affinity for this compound was assessed to understand its role in congenital neutropenia. The results indicated that while the integrity of the mutant elastase was compromised, its catalytic activity remained intact when using this substrate .

Drug Development

Overview : The compound plays a significant role in screening potential drug candidates targeting specific proteolytic pathways. This is particularly important in the pharmaceutical industry for developing effective treatments.

- Applications : this compound is used to identify inhibitors of proteases, which can lead to the development of drugs for conditions where protease activity is dysregulated, such as cancer or inflammatory diseases.

- Case Study : Research has highlighted its utility in identifying inhibitors of elastase-like enzymes, which are implicated in various pathological conditions. The substrate's ability to provide reproducible results makes it invaluable in high-throughput screening assays .

Biochemical Research

Overview : This compound is instrumental in studying protein interactions and modifications, contributing to our understanding of cellular processes and disease mechanisms.

- Protein Dynamics : By utilizing this compound in experiments, researchers can investigate the effects of various conditions on protein folding and stability.

- Case Study : A study demonstrated how this substrate could elucidate the dynamics of protein interactions within cellular environments, providing insights into mechanisms underlying diseases like cystic fibrosis .

Diagnostic Applications

Overview : In clinical settings, this compound can be incorporated into diagnostic kits for detecting specific protease activities. This application is particularly valuable in personalized medicine.

- Clinical Relevance : The ability to measure protease activity can aid in diagnosing diseases where proteolytic processes are involved, such as certain cancers or cardiovascular diseases.

- Case Study : Diagnostic assays using this compound have been developed to detect elevated elastase levels in patients with chronic obstructive pulmonary disease (COPD), providing a non-invasive method for monitoring disease progression .

Education and Training

Overview : this compound is commonly used in laboratory settings for educational purposes, allowing students to gain hands-on experience with enzyme kinetics and protein chemistry.

- Laboratory Experiments : Students can perform assays using this substrate to understand the principles of enzymatic reactions and the factors affecting enzyme activity.

Summary Table of Applications

Mechanism of Action

N-Succinyl-Ala-Ala-Ala-p-nitroanilide exerts its effects by serving as a substrate for elastase. Elastase binds to the peptide and hydrolyzes the peptide bond, releasing p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows researchers to quantify elastase activity and study its role in various biological processes .

Comparison with Similar Compounds

N-Succinyl-Ala-Ala-Ala-p-nitroanilide is unique in its specificity for elastase and its use as a colorimetric substrate. Similar compounds include:

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is used as a substrate for chymotrypsin and other proteases.

While these compounds share similar structures and functions, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is specifically designed for elastase assays, making it a valuable tool in research and diagnostics .

Biological Activity

SUC-ALA-ALA-ALA-PNA (SAA-pNA) is a synthetic peptide substrate widely utilized in biochemical assays, particularly for the detection and quantification of elastase activity. This article delves into the biological activity of SAA-pNA, examining its role as a substrate for various proteolytic enzymes, its applications in research, and the implications of its enzymatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₅O₉ |

| Molecular Weight | 522.52 g/mol |

| CAS Number | 52299-14-6 |

| Purity | >95% |

| Storage Conditions | -20 °C or below |

SAA-pNA is characterized by a succinyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus, which is crucial for its enzymatic activity. Upon hydrolysis by elastase, it releases p-nitroaniline (pNA), a chromogenic product that can be quantitatively measured at 405 nm absorbance.

The primary biological activity of SAA-pNA is linked to its interaction with elastase, an enzyme that plays a significant role in the degradation of extracellular matrix components. The hydrolysis of SAA-pNA by elastase can be summarized as follows:

This reaction is pivotal in various physiological processes, including inflammation and tissue remodeling. The release of p-nitroaniline serves as a direct indicator of elastase activity, making SAA-pNA an effective tool for studying proteolytic processes.

Applications in Research

- Enzymatic Activity Assays : SAA-pNA is extensively used to assess elastase activity in various biological samples, including serum and tissue extracts. The quantification of elastase provides insights into pathological conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

- Drug Development : The substrate's ability to measure elastase activity has implications in drug discovery, particularly for inhibitors targeting elastolytic enzymes. Researchers can evaluate the efficacy of potential therapeutic agents by monitoring their effects on SAA-pNA hydrolysis.

- Biomarker Studies : SAA-pNA has been employed in studies aimed at identifying biomarkers for diseases characterized by altered protease activity. For instance, elevated elastase levels have been associated with inflammatory diseases, making SAA-pNA a valuable tool for diagnostic purposes.

Case Study 1: Elastase Activity in COPD Patients

A study conducted on patients with chronic obstructive pulmonary disease (COPD) utilized SAA-pNA to assess the correlation between elastase levels and disease severity. The results indicated significantly higher elastase activity in COPD patients compared to healthy controls, suggesting that increased elastase contributes to lung tissue damage in these individuals .

Case Study 2: Inhibition of Elastase Activity

Research investigating the effects of specific inhibitors on elastase activity demonstrated that compounds designed to target the enzyme could effectively reduce the hydrolysis rate of SAA-pNA. This study highlighted the potential for developing new therapeutic strategies to manage diseases associated with excessive proteolytic activity .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for chromogenic assays using SUC-ALA-ALA-ALA-PNA?

The chromogenic assay for this compound involves measuring enzymatic activity via p-nitroanilide (pNA) release. A typical protocol includes:

- Reaction mixture : 50 mM Tris–HCl (pH 9.0), 20 µg total protein sample, and 0.3 mM substrate.

- Measurement : Monitor absorbance at 405 nm every 60 seconds for 60 minutes using a spectrophotometer.

- Calculations : Use the molar extinction coefficient for pNA (8,800 M⁻¹·cm⁻¹) to quantify release rates. Ensure triplicate measurements and six independent experimental replicates to enhance reliability .

Q. How should researchers interpret absorbance data from pNA release assays?

Absorbance values must be normalized to the molar extinction coefficient of pNA and corrected for background noise (e.g., enzyme-free controls). Calculate initial reaction velocities (V₀) using linear regression of the first 10–15 minutes of data. Report activity as µmol pNA released per minute per mg protein, with standard deviations from triplicates .

Q. What experimental controls are essential for enzymatic activity studies with this compound?

- Negative controls : Omit the enzyme or use heat-inactivated samples to confirm substrate stability.

- Positive controls : Include a known enzyme source with established activity.

- Blank correction : Subtract baseline absorbance from buffer-only reactions.

- Technical replicates : Perform triplicate measurements to assess intra-assay variability .

Advanced Research Questions

Q. How can substrate concentration be optimized for kinetic studies with this compound?

To determine the optimal substrate concentration ([S]):

- Conduct assays across a range of [S] (e.g., 0.1–1.0 mM) and plot V₀ vs. [S].

- Use nonlinear regression to fit the Michaelis-Menten equation and calculate Kₘ (substrate affinity) and Vₘₐₓ (maximal velocity).

- Validate results with Lineweaver-Burk plots. Ensure pH and temperature are standardized, as deviations can alter enzyme kinetics .

Q. How should researchers resolve discrepancies in pNA release rates across studies?

Conflicting data may arise from variations in:

- Assay conditions (pH, temperature, ionic strength).

- Enzyme purity or source (e.g., recombinant vs. native proteins).

- Instrument calibration (spectrophotometer wavelength accuracy). Mitigate discrepancies by:

- Cross-referencing methods with published protocols .

- Performing pairwise comparisons under identical conditions.

- Applying statistical tests (e.g., ANOVA) to assess significance of observed differences .

Q. What advanced statistical methods are suitable for validating activity measurements in high-throughput screens?

- Multivariate analysis : Use principal component analysis (PCA) to identify outliers or batch effects.

- Regression models : Correlate activity with variables like enzyme concentration or incubation time.

- Power analysis : Determine sample sizes required to detect meaningful differences.

- Data transformation : Apply log-normalization for non-Gaussian distributions. Always report confidence intervals and effect sizes .

Q. How can researchers integrate this compound findings with omics data (e.g., proteomics or transcriptomics)?

- Correlative analysis : Map enzymatic activity data to protein abundance or gene expression profiles.

- Pathway enrichment : Use tools like STRING or KEGG to identify pathways involving the target enzyme.

- Machine learning : Train models to predict activity based on structural or sequence features of related enzymes. Ensure data normalization and stratification to avoid overfitting .

Q. Methodological Design & Reporting

Q. How should researchers document experimental parameters for reproducibility?

Follow APA-style reporting guidelines:

- Materials : Specify enzyme sources, substrate batch numbers, and instrument models.

- Methods : Detail buffer preparation, incubation times, and software used for data analysis.

- Ethics : Disclose any biosafety considerations (e.g., recombinant DNA protocols).

- Data availability : Deposit raw absorbance values and analysis scripts in public repositories (e.g., Zenodo) .

Q. What strategies enhance the rigor of dose-response studies with this compound?

- Dose range : Test at least five concentrations spanning 0.1×Kₘ to 10×Kₘ.

- Replicates : Use biological triplicates (independent enzyme preparations) and technical triplicates.

- Blinding : Randomize sample order during measurements to minimize observer bias.

- Negative controls : Include substrate-only and enzyme-only reactions in each experimental run .

Q. Data Contradiction & Validation

Q. How can researchers validate unexpected inhibitory effects observed with this compound?

- Dose-response curves : Confirm inhibition is concentration-dependent.

- Competitive assays : Test if inhibition is reversible by increasing substrate concentration.

- Structural analysis : Use molecular docking to predict inhibitor binding sites.

- Orthogonal assays : Employ fluorescence-based substrates or mass spectrometry to cross-validate results .

Q. What steps ensure the validity of kinetic parameters derived from this compound assays?

- Linearity checks : Ensure reaction progress curves are linear within the measurement window.

- Substrate depletion : Confirm ≤10% substrate consumption during initial rate measurements.

- Enzyme stability : Pre-incubate enzyme under assay conditions to rule out time-dependent inactivation.

- Goodness-of-fit : Report R² values for Michaelis-Menten curve fits and residual plots .

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUGADOWXGKRAE-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200317 | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-14-6 | |

| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-trialanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.